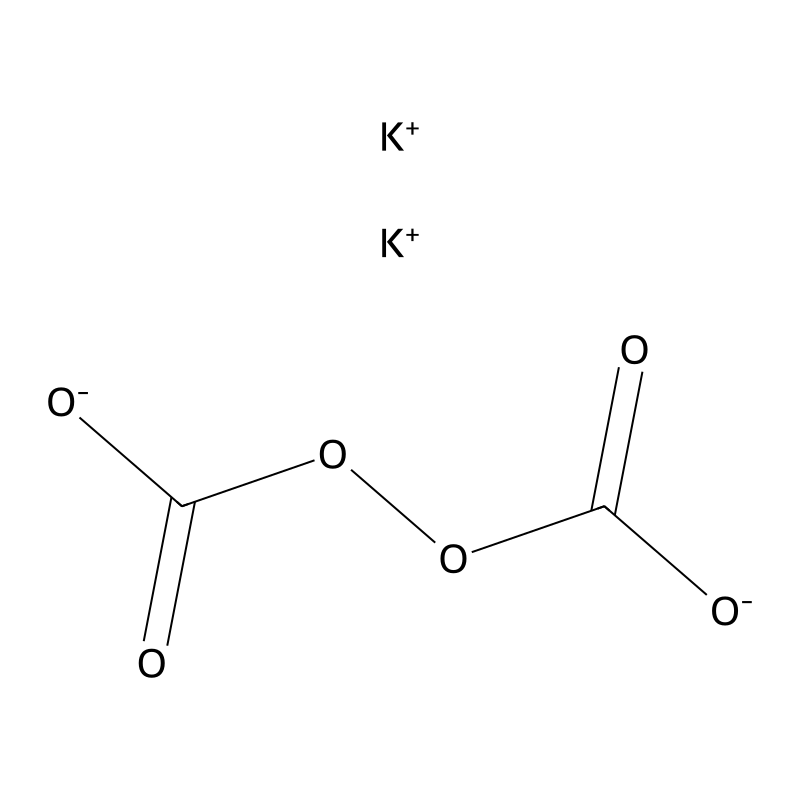Dipotassium peroxydicarbonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Oxygen Source
Dipotassium peroxydicarbonate decomposes to release oxygen gas (O2). This property could be useful in studies of biological oxygen demand (BOD) in aquatic environments. Researchers could introduce a measured amount of K2C2O6 to simulate oxygen depletion and study the impact on microorganisms ().
Oxidizing Agent
Due to the presence of the peroxydicarbonate ion (C2O6²⁻), K2C2O6 has oxidizing properties. This could be valuable in research on organic synthesis, particularly in reactions requiring a controlled release of oxygen.
Environmental Remediation
The oxidizing ability of K2C2O6 might be explored for the degradation of organic pollutants in soil or water. Research could investigate its effectiveness in breaking down specific contaminants and its impact on the surrounding environment.
Dipotassium peroxydicarbonate is an inorganic compound with the chemical formula . It is a white crystalline solid that is soluble in water and known for its oxidizing properties. This compound contains the peroxydicarbonate ion, which is characterized by the presence of two carbonyl groups bonded to a peroxide linkage. Dipotassium peroxydicarbonate is utilized in various applications, including organic synthesis and environmental studies, due to its ability to release oxygen upon decomposition.
- Decomposition Reaction: When heated or in the presence of acids, dipotassium peroxydicarbonate decomposes to release oxygen gas:This reaction demonstrates its utility in generating oxygen for various applications, including studies of biological oxygen demand in aquatic environments.
- Oxidation Reactions: As a strong oxidizing agent, it can oxidize various organic compounds. For instance, it can facilitate the oxidation of alcohols to aldehydes or ketones and can also be used in bleaching processes .
- Reactions with Reducing Agents: Dipotassium peroxydicarbonate reacts with reducing agents, which can lead to the formation of different products depending on the conditions and the nature of the reducing agent used.
Dipotassium peroxydicarbonate exhibits biological activity primarily through its oxidizing properties. It has potential applications in environmental science for studying microbial activity and oxygen depletion in aquatic ecosystems. The compound can simulate conditions of low oxygen availability, allowing researchers to investigate the effects on microorganisms and other aquatic life forms . Additionally, its ability to release oxygen makes it a candidate for applications in bioremediation efforts aimed at degrading organic pollutants in soil and water.
Dipotassium peroxydicarbonate can be synthesized through various methods:
- Electrochemical Synthesis: This method involves the electrolysis of potassium carbonate solutions under controlled conditions to produce dipotassium peroxydicarbonate directly .
- Reaction with Hydrogen Peroxide: Another method includes reacting potassium carbonate with hydrogen peroxide in an acidic medium, which facilitates the formation of dipotassium peroxydicarbonate along with the release of water.
- Direct Combination: Directly combining potassium carbonate with carbon dioxide under specific conditions can also yield dipotassium peroxydicarbonate .
Dipotassium peroxydicarbonate has a range of applications:
- Organic Synthesis: It is used as an oxidizing agent in various organic reactions, including polymerization processes and the synthesis of complex organic molecules.
- Environmental Studies: The compound is utilized in research focused on aquatic ecosystems, particularly for simulating and studying biological oxygen demand and microbial activity under varying oxygen levels .
- Bleaching Agent: Due to its oxidative properties, it serves as a bleaching agent in textile and paper industries .
Interaction studies involving dipotassium peroxydicarbonate typically focus on its reactivity with various compounds:
- Reactivity with Organic Compounds: Research has shown that dipotassium peroxydicarbonate effectively oxidizes alcohols and phenols, making it valuable in synthetic organic chemistry.
- Environmental Impact Studies: Investigations into how dipotassium peroxydicarbonate interacts with pollutants have revealed its potential for breaking down harmful substances in contaminated environments.
Several compounds share similarities with dipotassium peroxydicarbonate due to their chemical structures or properties. Here are some notable examples:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Sodium peroxydicarbonate | Similar oxidizing properties; used as a bleaching agent. | |
| Potassium persulfate | Strong oxidizer; used in polymerization reactions. | |
| Ammonium persulfate | Commonly used as an initiator for radical polymerizations. | |
| Sodium peroxide | Strong oxidizer; often used in bleaching and disinfection. |
Dipotassium peroxydicarbonate is unique among these compounds due to its specific ability to release oxygen gas upon decomposition, making it particularly useful for applications related to biological studies and environmental monitoring. Its dual role as an oxidizing agent and a source of molecular oxygen sets it apart from other similar compounds that may not exhibit both properties simultaneously .







